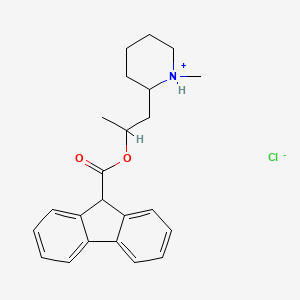

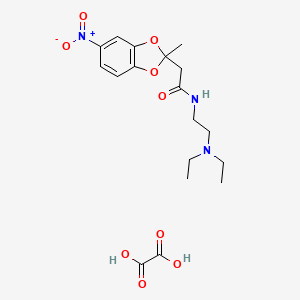

![molecular formula C12H12ClN4NaO4S B15347058 Benzenesulfonic acid, 4-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-, monosodium salt CAS No. 68413-55-8](/img/structure/B15347058.png)

Benzenesulfonic acid, 4-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-, monosodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzenesulfonic acid, 4-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-, monosodium salt is a useful research compound. Its molecular formula is C12H12ClN4NaO4S and its molecular weight is 366.76 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: This compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloro-6-(1-methylethoxy)-1,3,5-triazine with aniline, followed by sulfonation using sulfuric acid to introduce the benzenesulfonic acid group. The final step involves the neutralization with sodium hydroxide to form the monosodium salt.

Industrial Production Methods: Industrial production typically follows a similar synthetic route but on a larger scale, with optimizations for yield and purity. Reactor design and process control are crucial in scaling up these reactions efficiently. Purification processes often involve crystallization, filtration, and drying to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions: This compound undergoes a variety of chemical reactions including:

Substitution Reactions: The aromatic ring in the benzenesulfonic acid moiety can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction under specific conditions, altering its functional groups and reactivity.

Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, especially at the ester and amide linkages within the compound.

Common Reagents and Conditions: Reactions often involve reagents such as strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Typical conditions include controlled temperatures and specific solvents to ensure proper reaction progression.

Major Products Formed: Reaction products can vary based on the conditions and reagents used. For example, sulfonation reactions typically yield sulfonated derivatives, while hydrolysis may produce simpler aromatic compounds and amines.

Scientific Research Applications: This compound finds extensive use in various scientific research areas:

Chemistry: It is used as a reagent for studying electrophilic aromatic substitution reactions and as a starting material for synthesizing more complex molecules.

Biology: It has applications in biological assays and as an intermediate in the synthesis of biologically active compounds.

Medicine: It is explored for its potential therapeutic properties, particularly in the development of antimicrobial and anticancer agents.

Industry: It serves as a precursor in the manufacturing of dyes, pigments, and other industrial chemicals due to its stable and reactive functional groups.

Mechanism of Action: The compound exerts its effects through interactions with specific molecular targets and pathways:

Molecular Targets: In medicinal applications, it may target bacterial enzymes or cellular pathways critical for cancer cell survival.

Pathways Involved: It can interfere with enzymatic activities, disrupt cell membrane integrity, or inhibit essential metabolic processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds: When compared to other benzenesulfonic acid derivatives or triazinyl compounds, it stands out due to its specific structural combination:

Unique Aspects: The presence of both the benzenesulfonic acid and triazinyl groups provides a dual functional capability, enhancing its reactivity and application potential.

Similar Compounds: Other similar compounds include benzenesulfonic acid, 4-aminobenzenesulfonic acid, and triazinyl-based pesticides like atrazine. Each has distinct properties and uses, but none offer the exact combination of functionalities found in Benzenesulfonic acid, 4-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-, monosodium salt.

This article provides an overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds. The compound's unique properties make it a significant subject of study and utilization in various scientific and industrial domains.

Propiedades

Número CAS |

68413-55-8 |

|---|---|

Fórmula molecular |

C12H12ClN4NaO4S |

Peso molecular |

366.76 g/mol |

Nombre IUPAC |

sodium;4-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]benzenesulfonate |

InChI |

InChI=1S/C12H13ClN4O4S.Na/c1-7(2)21-12-16-10(13)15-11(17-12)14-8-3-5-9(6-4-8)22(18,19)20;/h3-7H,1-2H3,(H,18,19,20)(H,14,15,16,17);/q;+1/p-1 |

Clave InChI |

PCFGYUGKFQKSFT-UHFFFAOYSA-M |

SMILES canónico |

CC(C)OC1=NC(=NC(=N1)NC2=CC=C(C=C2)S(=O)(=O)[O-])Cl.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[[4-[(4-Amino-1-carboxy-4-oxobutyl)-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B15346982.png)

![2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile](/img/structure/B15347013.png)

![Tetrahydro-2,2-dimethyl-4-[[methyl(1-methylethyl)amino]methyl]-2H-pyran-4-OL](/img/structure/B15347030.png)

![barium(2+);2-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B15347043.png)

![4-(dimethylamino)-N-[(3,7-dimethyl-1-phenyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl)methyl]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide](/img/structure/B15347047.png)